![molecular formula C12H14N2O B587335 rac-1-[2-(Cyano)phenyl]-3-piperidinol CAS No. 1246816-21-6](/img/structure/B587335.png)

rac-1-[2-(Cyano)phenyl]-3-piperidinol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

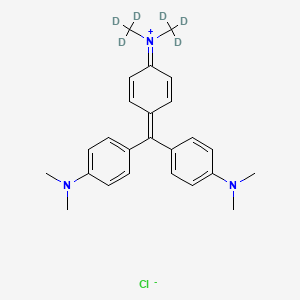

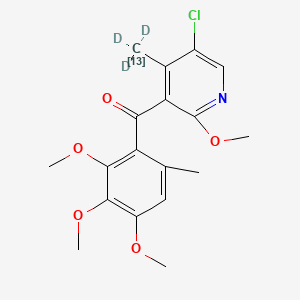

“rac-1-[2-(Cyano)phenyl]-3-piperidinol” is a biochemical compound used for proteomics research . It has a molecular formula of C12H14N2O and a molecular weight of 202.25 .

Molecular Structure Analysis

The molecular structure of “rac-1-[2-(Cyano)phenyl]-3-piperidinol” is represented by the formula C12H14N2O . This indicates that the compound consists of 12 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom.Physical And Chemical Properties Analysis

The physical and chemical properties of “rac-1-[2-(Cyano)phenyl]-3-piperidinol” include a molecular weight of 202.25 and a molecular formula of C12H14N2O . More specific properties like melting point, boiling point, and density were not found in the available resources.科学的研究の応用

Chromatographic Separation of Enantiomers : The racemic mixtures of muscarinic antagonists, which are structurally related to rac-1-[2-(Cyano)phenyl]-3-piperidinol, were resolved by liquid chromatography using chemically modified cellulose or amylose as the chiral stationary phase. This method was significant for the quantitative determination of enantiomeric purity of these compounds (Tacke, Reichel, Günther, & Merget, 1995).

Pharmacological Discrimination between Enantiomeric Germanes : Studies on germanium/silicon bioisosterism revealed that all germanes and related silicon analogues behaved as competitive antagonists at muscarinic M1–M4 receptors. The research indicated a pronounced bioisosterism between germanium and silicon compounds (Tacke, Reichel, Jones, Hou, Waelbroeck, Gross, Mutschler, & Lambrecht, 1996).

Nanohybrid Biocatalyst for Kinetic Resolution : A study utilized a nanohybrid material for the kinetic resolution of secondary alcohols, including compounds similar to rac-1-[2-(Cyano)phenyl]-3-piperidinol. This approach is important for obtaining precursors for the synthesis of enantiomerically pure chiral drugs (Galvão, Pinheiro, Golçalves, de Mattos, Fonseca, Régis, Zampieri, dos Santos, Costa, Corrêa, Bohn, & Fechine, 2018).

Synthesis and Characterization of C/Si/Ge-Analogous Derivatives : Research on the synthesis and pharmacological characterization of achiral and chiral enantiopure C/Si/Ge-analogous derivatives of muscarinic antagonists highlighted the significance of stereochemistry in drug design and development (Tacke, Kornek, Heinrich, Burschka, Penka, Pülm, Keim, Mutschler, & Lambrecht, 2001).

Enantioselective Actions of Nipecotamides : A study on the enantioselective antiplatelet actions of nipecotamides, related in structure to rac-1-[2-(Cyano)phenyl]-3-piperidinol, demonstrated significant differences in potency between enantiomers in inhibiting platelet aggregation (Gollamudi, Feng, Dillingham, Bond, Han, Salgia, 1993).

特性

IUPAC Name |

2-(3-hydroxypiperidin-1-yl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c13-8-10-4-1-2-6-12(10)14-7-3-5-11(15)9-14/h1-2,4,6,11,15H,3,5,7,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNWBQCKIJVDXIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=CC=CC=C2C#N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac-1-[2-(Cyano)phenyl]-3-piperidinol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。